Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate
Description
Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate is a specialized α-ketoester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a trifluoromethyl (-CF₃) substituent at the 4-position of the phenyl ring (Figure 1). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents, where the Boc group ensures selective deprotection during multi-step reactions .
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the α-ketoester moiety enables nucleophilic additions or condensations for further functionalization.
Boc protection of 2-amino-4-(trifluoromethyl)aniline.
Condensation with ethyl oxoacetate under acidic or coupling agents (e.g., Bu₄NI/TBHP systems as in ), yielding the target compound .
Properties
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO5/c1-5-24-13(22)12(21)10-7-6-9(16(17,18)19)8-11(10)20-14(23)25-15(2,3)4/h6-8H,5H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUNZLCJPJMKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2-amino-4-(trifluoromethyl)benzoic acid, followed by protection of the amino group with tert-butoxycarbonyl (Boc) group . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products Formed
Substitution Reactions: Products with substituted aromatic rings.
Hydrolysis: Carboxylic acids.
Deprotection: Free amines.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate in anticancer therapies. The compound's structure allows for interactions with various biological targets involved in cancer progression.
- Mechanism of Action : Preliminary research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its trifluoromethyl group increases lipophilicity, enhancing cellular uptake and bioavailability.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induces apoptosis |
| A549 (Lung) | 12.5 | Significant cytotoxicity |
| HepG2 (Liver) | 10.0 | Growth inhibition |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies suggest that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthetic Applications
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further transformations makes it a valuable building block in organic synthesis.
Reactions Involving the Compound
- Amidation Reactions : The Boc group can be deprotected under mild acidic conditions, allowing for subsequent coupling reactions with other amines.
- Fluorination Reactions : The trifluoromethyl group can be exploited in fluorination reactions to create novel fluorinated compounds with enhanced biological properties.
Case Studies
Case Study 1: Synthesis of Novel Anticancer Agents
A research team synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The study found that modifications to the amino group significantly enhanced cytotoxicity compared to the parent compound.
Case Study 2: Structure-Activity Relationship Analysis
An extensive structure-activity relationship (SAR) analysis was conducted to determine how different substituents on the phenyl ring affect biological activity. It was found that introducing electron-withdrawing groups increased potency against specific cancer cell lines, suggesting pathways for further optimization.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific molecular targets such as enzymes or receptors .
Comparison with Similar Compounds
Key Compounds:
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (3r) Structure: Lacks the Boc-amino group but retains the 4-CF₃-phenyl and α-ketoester. Synthesis: Prepared via TBHP-mediated coupling of ethyl oxoacetate and 4-(trifluoromethyl)aniline (72% yield) . Key Difference: Absence of Boc protection simplifies synthesis but limits applications in sequential deprotection strategies.
Ethyl 2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoacetate (CAS 126991-37-5) Structure: Features a chloro substituent at the 4-position and CF₃ at the 2-position. Properties: Increased molecular weight (vs. target compound) due to Cl substitution; used in agrochemical intermediates .
Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate (CAS 69065-93-6) Structure: Contains two CF₃ groups at the 3- and 5-positions. Impact: Enhanced electron-withdrawing effects lower reactivity in nucleophilic additions compared to mono-CF₃ analogues .
Halogen-Substituted Analogues
Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS 20201-26-7)
- Structure : Bromine at the 4-position.
- Applications : Used in Suzuki-Miyaura cross-coupling reactions due to Br’s versatility as a leaving group .
- Yield : Comparable methyl analogue (5p) synthesized in 68% yield ().
Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1) Structure: Chlorophenoxy group instead of phenylamino. Reactivity: The acetoacetate moiety enables keto-enol tautomerism, unlike α-ketoesters .
Amino-Protected Derivatives
Ethyl 2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetate (CAS 69066-06-4) Structure: Fluorine and methyl substituents; lacks Boc protection. Stability: The unprotected amino group limits use in acidic/basic conditions .
Ethyl (4-ethoxyphenyl)aminoacetate (CAS 52649-02-2) Structure: Ethoxy group enhances electron density on the phenyl ring. Synthesis: Similar to but with ethoxyaniline, affecting reaction kinetics .
Comparative Data Table
*Calculated based on C₁₆H₁₇F₃N₂O₅. †Yield for methyl analogue.
Biological Activity
Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate (CAS No. 15207518) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, supported by relevant data and findings from diverse studies.
- Molecular Formula : CHFNO
- Molecular Weight : 363.31 g/mol
- Structural Features : The compound contains a trifluoromethyl group, a Boc (tert-butyloxycarbonyl) amino group, and an ethyl ester moiety, which are significant for its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds related to this compound against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8.95 μM |
| Enterococcus faecalis | 35.8 μM | |
| Mycobacterium tuberculosis | 18.7 μM |
These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis, making it a candidate for further development in antimicrobial therapies .
Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated the following IC values against various cancer cell lines:
| Cell Line | IC (μM) |
|---|---|
| K562 (Chronic Myeloid Leukemia) | 3 to 6 |
| MCF-7 (Breast Carcinoma) | 3 to 6 |
These results suggest that the compound has significant anticancer activity and could be explored for therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
- Boc-Amino Group : Provides stability and may influence interactions with biological targets.
- Ethyl Ester Moiety : Potentially contributes to bioavailability and metabolic stability.
Research indicates that modifications to these groups can significantly alter the compound's activity profile, emphasizing the importance of SAR studies in drug development .
Case Studies
A notable case study involved the evaluation of this compound in a series of experiments aimed at understanding its mechanism of action. The compound was found to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways crucial for bacterial survival. Additionally, its anticancer effects were linked to apoptosis induction in cancer cells, mediated by the activation of caspase pathways .
Q & A
Q. How can computational methods enhance the study of its non-covalent interactions?
- Methodological Answer :
- DFT Calculations : Analyze tetrel bonding (C···O) and π-stacking interactions using Gaussian or ORCA software. Compare interaction energies (ΔE) across derivatives .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, focusing on the Boc group’s steric shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
